![molecular formula C17H11FO2 B5881268 2-(4-fluorobenzyl)naphthoquinone](/img/structure/B5881268.png)
2-(4-fluorobenzyl)naphthoquinone
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Overview
Description
2-(4-fluorobenzyl)naphthoquinone, also known as FBNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FBNQ is a derivative of naphthoquinone, a naturally occurring compound found in various plants. FBNQ is synthesized through a multi-step process, which involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide.
Scientific Research Applications
2-(4-fluorobenzyl)naphthoquinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-fluorobenzyl)naphthoquinone has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-fluorobenzyl)naphthoquinone has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
In materials science, 2-(4-fluorobenzyl)naphthoquinone has been used as a building block for the synthesis of various organic materials, such as polymers, dendrimers, and nanoparticles. 2-(4-fluorobenzyl)naphthoquinone has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which in turn generates reactive oxygen species that can kill cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-fluorobenzyl)naphthoquinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-fluorobenzyl)naphthoquinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(4-fluorobenzyl)naphthoquinone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity.
Advantages and Limitations for Lab Experiments
2-(4-fluorobenzyl)naphthoquinone has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-(4-fluorobenzyl)naphthoquinone has been shown to exhibit potent anti-cancer activity at low concentrations, making it an attractive compound for further study. 2-(4-fluorobenzyl)naphthoquinone is also highly selective for cancer cells, with minimal toxicity towards normal cells, making it a potential therapeutic agent for cancer treatment. However, 2-(4-fluorobenzyl)naphthoquinone has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
In the future, 2-(4-fluorobenzyl)naphthoquinone could be further studied for its potential applications in various fields, including medicinal chemistry, materials science, and photodynamic therapy. 2-(4-fluorobenzyl)naphthoquinone could be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. 2-(4-fluorobenzyl)naphthoquinone could also be studied for its potential applications in combination therapy, where it could be used in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. Finally, 2-(4-fluorobenzyl)naphthoquinone could be studied for its potential applications in imaging and diagnostics, where it could be used as a fluorescent probe for cancer detection and imaging.
Synthesis Methods
The synthesis of 2-(4-fluorobenzyl)naphthoquinone involves a multi-step process, which starts with the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide. This reaction is catalyzed by a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorobenzyl)naphthoquinone. The overall yield of this synthesis method is around 40-50%.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNPOUZRFAPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione |
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